molecular formula C18H22N3S+ B14137722 Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- CAS No. 10309-89-4

Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl-

Cat. No.: B14137722
CAS No.: 10309-89-4
M. Wt: 312.5 g/mol
InChI Key: YQZSTPYHROZXTL-UHFFFAOYSA-O
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Description

Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- is an organic cation that belongs to the phenothiazine family. This compound is characterized by its phenothiazin-5-ium core, substituted by ethylamino groups at positions 3 and 7, and methyl groups at positions 2 and 8. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, biology, and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with phenothiazine as the core structure.

    Substitution Reactions: Ethylamino groups are introduced at positions 3 and 7 through nucleophilic substitution reactions. This can be achieved by reacting phenothiazine with ethylamine under controlled conditions.

    Methylation: Methyl groups are introduced at positions 2 and 8 using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In industrial settings, the production of Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: These are used for controlled addition of reagents and precise temperature control.

    Continuous Flow Reactors: These allow for continuous production and can be more efficient for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding phenothiazine derivative.

    Substitution: The ethylamino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenothiazine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in staining techniques for microscopy and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with cellular membranes, proteins, and nucleic acids.

    Pathways: It may induce oxidative stress, disrupt cellular respiration, and interfere with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- can be compared with other phenothiazine derivatives:

    Methylene Blue: Similar structure but with dimethylamino groups instead of ethylamino groups.

    Toluidine Blue: Contains methyl and amino groups at different positions.

    Azure A: Substituted with amino and dimethylamino groups.

Uniqueness

Phenothiazin-5-ium, 3,7-bis(ethylamino)-2,8-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenothiazine derivatives.

Properties

CAS No.

10309-89-4

Molecular Formula

C18H22N3S+

Molecular Weight

312.5 g/mol

IUPAC Name

ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium

InChI

InChI=1S/C18H21N3S/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17/h7-10,19H,5-6H2,1-4H3/p+1

InChI Key

YQZSTPYHROZXTL-UHFFFAOYSA-O

Canonical SMILES

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C

Origin of Product

United States

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